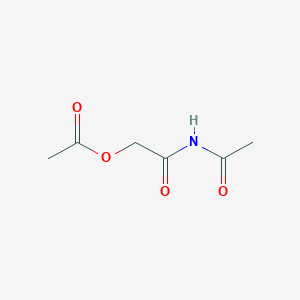![molecular formula C10H9N3OS3 B14489970 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one CAS No. 65489-64-7](/img/structure/B14489970.png)
6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one is a complex chemical compound characterized by its unique structure and properties
Vorbereitungsmethoden
The synthesis of 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the thiazinan-5-yl derivative, followed by the introduction of the hydrazinylidene group. The final step involves the cyclization to form the cyclohexa-2,4-dien-1-one ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules. In biology, it has potential applications as a probe for studying enzyme activities and protein interactions. In medicine, it is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Additionally, it has industrial applications in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways involved in disease processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one stands out due to its unique structure and properties. Similar compounds include other hydrazones and thiazinan derivatives, which may have different reactivity and applications. The uniqueness of this compound lies in its combination of the thiazinan-5-yl and cyclohexa-2,4-dien-1-one moieties, which confer specific chemical and biological activities.
Eigenschaften
CAS-Nummer |
65489-64-7 |
|---|---|
Molekularformel |
C10H9N3OS3 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
5-[(2-hydroxyphenyl)diazenyl]-1,3-thiazinane-2,4-dithione |
InChI |
InChI=1S/C10H9N3OS3/c14-8-4-2-1-3-6(8)12-13-7-5-17-10(16)11-9(7)15/h1-4,7,14H,5H2,(H,11,15,16) |
InChI-Schlüssel |
WZUVOAMKRLUXBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=S)NC(=S)S1)N=NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
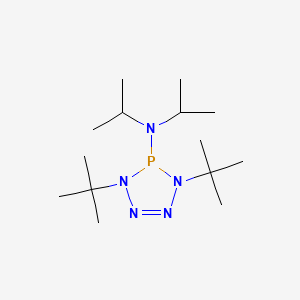
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
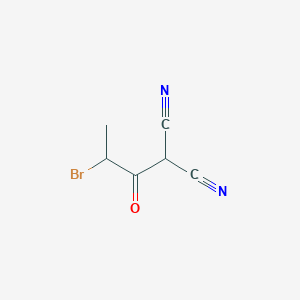
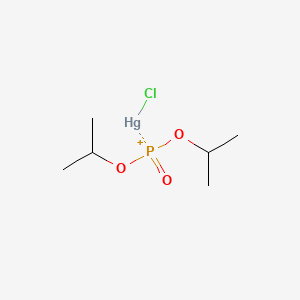

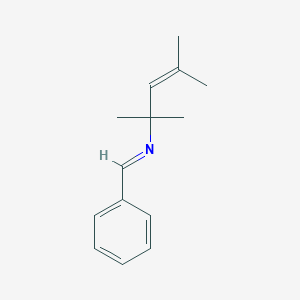

![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
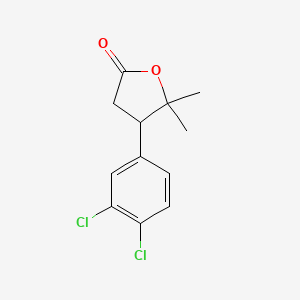
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
